

14S(15R)-EET signaling pathways in endothelial cells

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An In-depth Technical Guide to **14S(15R)-EET** Signaling Pathways in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

14(S),15(R)-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases, predominantly from the CYP2C and CYP2J families.[1] As a potent signaling molecule in the vascular endothelium, it plays a critical role in maintaining cardiovascular homeostasis. 14,15-EET influences a wide array of cellular processes, including vasodilation, angiogenesis, inflammation, and cell survival. Its actions are mediated through a complex network of signaling pathways, making it and its metabolic enzyme, soluble epoxide hydrolase (sEH), attractive therapeutic targets for cardiovascular diseases. This guide provides a detailed overview of the core signaling pathways activated by 14,15-EET in endothelial cells, summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the molecular cascades involved.

Core Signaling Pathways of 14,15-EET in Endothelial Cells

14,15-EET exerts its pleiotropic effects by engaging multiple downstream signaling cascades. These pathways often involve G-protein coupled receptors, ion channels, and a series of protein kinases that ultimately modulate gene expression and protein function.

Vasodilation and Endothelium-Derived Hyperpolarizing Factor (EDHF) Signaling

14,15-EET is recognized as an endothelium-derived hyperpolarizing factor (EDHF), contributing to vascular relaxation independently of nitric oxide (NO) and prostacyclin.[2][3] It achieves this primarily by inducing hyperpolarization of vascular smooth muscle cells (VSMCs), which can occur through several mechanisms.

- **Direct Action on VSMCs:** 14,15-EET released from endothelial cells can act on adjacent VSMCs. One proposed mechanism involves the activation of G α s proteins, leading to increased cyclic AMP (cAMP) and protein kinase A (PKA) activity.[1][4] PKA then phosphorylates and opens ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BKCa) channels, causing K⁺ efflux, hyperpolarization, and vasorelaxation.[4][5]
- **Action on Endothelial Ion Channels:** In some vascular beds, 14,15-EET activates Transient Receptor Potential Vanilloid 1 (TRPV1) channels on the endothelial cell membrane.[6][7] This activation leads to a localized influx of Ca²⁺, which can stimulate further signaling, including NO production, and induce hyperpolarization that is electrically coupled to the underlying smooth muscle cells via myoendothelial gap junctions.[4]

Caption: 14,15-EET-mediated vasodilation pathways in endothelial and smooth muscle cells.

Pro-Survival, Anti-Apoptotic, and Anti-Senescence Signaling

14,15-EET demonstrates significant cytoprotective effects in endothelial cells, shielding them from apoptosis, senescence, and injury from stressors like oxygen-glucose deprivation/reperfusion (OGD/R).

- **mTORC2/Akt Pathway:** 14,15-EET inhibits endothelial senescence by promoting the formation of the mammalian target of rapamycin complex 2 (mTORC2).[8] This complex, in turn, phosphorylates Akt at serine 473, leading to the downstream inhibition of senescence markers like p53 and enhancing telomerase activity.[8]

- **SIRT1/FOXO3a Pathway:** In the context of OGD/R-induced injury, 14,15-EET provides protection by activating the SIRT1/FOXO3a signaling axis.[9] This pathway is crucial for modulating mitochondrial autophagy (mitophagy), reducing apoptosis, and improving cell viability.[9][10]

Caption: Pro-survival and anti-senescence pathways activated by 14,15-EET.

Angiogenesis Signaling

14,15-EET is a pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and tube formation.[6][11] This process is critical for tissue repair and growth but also contributes to tumor progression. The signaling is complex and involves multiple interconnected pathways.

- **PI3K/Akt and MAPK/ERK Pathways:** A central mechanism for EET-induced angiogenesis involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascades.[11][12][13] These pathways are fundamental regulators of cell growth, proliferation, and survival.
- **TRPV1-Mediated Signaling:** 14,15-EET can trigger angiogenesis by activating TRPV1 channels, leading to Ca^{2+} influx.[6] This calcium signal subsequently activates eNOS to produce NO, a key mediator of angiogenesis.
- **VEGF Induction:** 14,15-EET can increase the expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic growth factor, further amplifying the pro-angiogenic response.[6]

Caption: Key signaling pathways involved in 14,15-EET-induced angiogenesis.

Regulation of eNOS Activity

Beyond its role as an EDHF, 14,15-EET directly enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator NO. This regulation occurs at both the transcriptional and post-translational levels. 14,15-EET treatment increases eNOS expression and also promotes its phosphorylation at the activating site Ser1179 and the

inhibitory site Thr497, with the net effect being increased NO production.[\[12\]](#) This dual phosphorylation is mediated by both the PI3K/Akt and MAPK pathways.[\[12\]](#)

Metabolism of 14,15-EET

The biological activity of 14,15-EET is tightly regulated by its metabolic conversion to other molecules. Understanding this metabolism is crucial for developing therapeutic strategies, such as the use of sEH inhibitors.

- **Hydration by Soluble Epoxide Hydrolase (sEH):** The primary metabolic pathway for 14,15-EET in the vasculature is hydration by the enzyme soluble epoxide hydrolase (sEH) to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[\[14\]](#)[\[15\]](#) Generally, 14,15-DHET is considered less vasoactive than its parent EET, making sEH a key negative regulator of EET signaling.[\[4\]](#) However, 14,15-DHET has been shown to be a potent activator of peroxisome proliferator-activated receptor- α (PPAR α).[\[16\]](#)
- **Beta-Oxidation:** In human coronary endothelial cells, a major alternative metabolic route is beta-oxidation. This process shortens the fatty acid chain, converting 14,15-EET into metabolites like 10,11-epoxy-hexadecadienoic acid, which retains biological activity, including the ability to cause vasodilation.[\[17\]](#)[\[18\]](#)

Caption: Major metabolic pathways of 14,15-EET in endothelial cells.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 14,15-EET and its metabolites.

Table 1: Binding Affinities and Effective Concentrations

Parameter	Molecule	Cell Type / System	Value	Reference
Binding Affinity (Kd)	14(R),15(S)-EET	U-937 Monocyte Cells	13.84 ± 2.58 nM	[19]
Binding Capacity (Bmax)	14(R),15(S)-EET	U-937 Monocyte Cells	3.54 ± 0.28 pmol/10 ⁶ cells	[19]
Effective Concentration	14,15-EET	Human Cerebral MECs (OGD/R)	1 µM (for protection)	[9][10]
Effective Concentration	14,15-EET	Human Microvascular ECs (Ca ²⁺ influx)	10 nM	[6]
Effective Concentration	14,15-DHET	COS-7 cells (PPARα activation)	10 µM (12-fold increase)	[16]

| Effective Concentration | 14,15-EET | COS-7 cells (PPARα activation) | 10 µM (3-fold increase) |[16] |

Table 2: Metabolism and Functional Effects

Parameter	Condition	Cell Type / System	Observation	Reference
Metabolite Conversion	4h incubation with 14,15-EET	Human Coronary Artery ECs	23% converted to 10,11-epoxy-16:2 (β -oxidation)	[17][18]
Metabolite Conversion	4h incubation with 14,15-EET	Human Coronary Artery ECs	15% converted to 14,15-DHET (sEH pathway)	[17][18]
Vasorelaxation Potency	Comparison in bovine coronary artery	Bovine Coronary Artery	14,15-EET is 5-fold more potent than 14,15-DHET	[4]
BKCa Channel Activation	Comparison in bovine coronary artery	Bovine Coronary Artery	14,15-EET is 10-fold more potent than 14,15-DHET	[4]
Cell Viability	OGD/R + 1 μ M 14,15-EET	Human Cerebral MECs	Significantly ameliorated the decrease in cell viability	[9][10]

| Apoptosis Rate | OGD/R + 1 μ M 14,15-EET | Human Cerebral MECs | Significantly reduced apoptosis rates |[10] |

Key Experimental Protocols

The findings described in this guide were generated using a variety of sophisticated experimental techniques. Below are brief descriptions of the key methodologies.

Cell Culture

- Methodology: Primary endothelial cells, such as Human Microvascular Endothelial Cells (HMECs), Human Coronary Artery Endothelial Cells (HCECs), or Bovine Aortic Endothelial

Cells (BAECs), are isolated and cultured under standard conditions (e.g., 37°C, 5% CO₂).^[9]^[12] Cells are grown in specialized endothelial growth medium supplemented with growth factors. For experiments, cells are typically used at early passages to maintain their endothelial phenotype.

- Application: Used as an in vitro model to study the direct effects of 14,15-EET on endothelial signaling, gene expression, proliferation, and apoptosis.

Measurement of Vascular Tone (Vasoreactivity)

- Methodology: Isometric tension in arterial rings is measured using a wire myograph system. Arteries (e.g., rat mesenteric arteries) are dissected, cut into rings, and mounted between two wires in an organ bath containing physiological salt solution.^[8] The rings are pre-constricted with an agent like U46619 or phenylephrine, and the relaxing effect of adding cumulative concentrations of 14,15-EET is recorded.
- Application: To quantify the vasodilatory potency of 14,15-EET and its metabolites and to investigate the roles of different channels and receptors using specific inhibitors.^[2]^[4]

Western Blotting

- Methodology: This technique is used to detect and quantify specific proteins in cell lysates. Cells are treated as required, then lysed to extract proteins. Protein concentration is determined, and equal amounts are separated by size via SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the target protein (e.g., p-Akt, eNOS, SIRT1) followed by a secondary antibody linked to a detection system (e.g., chemiluminescence).
- Application: To assess the activation state (e.g., phosphorylation) and expression levels of key proteins in signaling pathways following treatment with 14,15-EET.^[8]^[9]^[12]

Angiogenesis Assays (Tube Formation)

- Methodology: Endothelial cells are seeded onto a layer of basement membrane extract (e.g., Matrigel) in a culture plate. In the presence of pro-angiogenic stimuli like 14,15-EET, the cells will migrate and align to form capillary-like structures (tubes).^[6] After a set incubation period

(e.g., 6-18 hours), the formation of these networks is visualized by microscopy and quantified by measuring parameters like total tube length or number of branch points.

- Application: To assess the pro-angiogenic potential of 14,15-EET and to dissect the signaling pathways involved by using specific inhibitors.

Measurement of Intracellular Calcium ($[Ca^{2+}]_i$)

- Methodology: Endothelial cells are loaded with a fluorescent calcium indicator dye, such as Fluo-8 or Fura-2.^[6] Upon binding to Ca^{2+} , the dye's fluorescence intensity or emission spectrum changes. Cells are stimulated with 14,15-EET, and the change in fluorescence is monitored over time using fluorescence microscopy or a plate reader. This allows for real-time measurement of changes in intracellular calcium concentration.
- Application: To determine if 14,15-EET activates calcium-permeable ion channels like TRPV1 and to study the dynamics of calcium signaling.^[6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

- Methodology: A highly sensitive and specific analytical technique used to identify and quantify lipids. Samples (e.g., cell culture media, cell lysates, or tissue homogenates) undergo lipid extraction. The extracted lipids are then separated by high-performance liquid chromatography (HPLC) and subsequently ionized and analyzed by a mass spectrometer, which measures the mass-to-charge ratio of the molecules.
- Application: To measure the levels of 14,15-EET and its metabolites (e.g., 14,15-DHET) to study EET metabolism and the effect of sEH inhibitors.^{[17][20]}

Conclusion and Future Directions

14,15-EET is a central signaling hub in the vascular endothelium, orchestrating a suite of protective and adaptive responses, including vasodilation, angiogenesis, and cell survival. Its diverse functions are mediated through a network of pathways, including the PI3K/Akt, MAPK/ERK, and SIRT1/FOXO3a axes, as well as through the modulation of ion channels like TRPV1. The rapid metabolism of 14,15-EET by soluble epoxide hydrolase presents a key control point for its activity. Consequently, the development of sEH inhibitors to elevate

endogenous EET levels has emerged as a promising therapeutic strategy for hypertension, inflammation, and ischemic injury.[15][21][22]

Future research should focus on unequivocally identifying the specific cell surface receptors for EETs, further elucidating the cross-talk between different signaling pathways, and exploring the therapeutic potential of stable EET analogs and targeted sEH inhibition in clinical settings for various cardiovascular and metabolic diseases.

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